

Spectroscopic Profile of 5-Ethylmorpholin-3-one: A Technical Guide

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Compound of Interest

Compound Name: 5-Ethylmorpholin-3-one

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This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound **5-Ethylmorpholin-3-one**, catering to researchers, scientists, and professionals in the field of drug development. Due to the limited availability of experimental data, this document focuses on high-quality predicted spectroscopic information for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside generalized experimental protocols for these techniques.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **5-Ethylmorpholin-3-one**, offering key data points for compound identification and characterization.

Table 1: Predicted ^1H NMR Spectroscopic Data

Solvent: CDCl_3 (predicted) Frequency: 400 MHz (predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.8 - 4.0	m	1H	H-5
~4.2	s	2H	H-2
~3.4 - 3.6	m	2H	H-6
~3.2 - 3.4	q	2H	-CH ₂ - (Ethyl)
~1.2	t	3H	-CH ₃ (Ethyl)
~6.5	br s	1H	N-H

Table 2: Predicted ¹³C NMR Spectroscopic DataSolvent: CDCl₃ (predicted) Frequency: 100 MHz (predicted)

Chemical Shift (δ) ppm	Carbon Type	Assignment
~170	C=O	C-3
~68	CH ₂	C-2
~55	CH	C-5
~48	CH ₂	C-6
~42	CH ₂	-CH ₂ - (Ethyl)
~12	CH ₃	-CH ₃ (Ethyl)

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Medium, Broad	N-H Stretch
~2970, ~2880	Medium-Strong	C-H Stretch (Aliphatic)
~1680	Strong	C=O Stretch (Amide)
~1250	Medium	C-N Stretch
~1120	Strong	C-O-C Stretch (Ether)

Table 4: Predicted Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI) (predicted)

m/z	Relative Intensity (%)	Assignment
129	40	[M] ⁺ (Molecular Ion)
114	100	[M - CH ₃] ⁺
100	60	[M - C ₂ H ₅] ⁺
72	80	[M - C ₂ H ₅ - CO] ⁺
57	50	[C ₄ H ₉] ⁺
44	70	[C ₂ H ₄ O] ⁺

Experimental Protocols

While specific experimental data for **5-Ethylmorpholin-3-one** is not readily available, the following sections outline generalized protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR A sample of the compound would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and transferred to an NMR tube.^[1] The spectrum would be acquired on an NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR. ^[1] For ¹³C NMR, a proton-decoupled pulse sequence is commonly used to simplify the

spectrum and enhance signal-to-noise.[1][2] Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.[1]

Infrared (IR) Spectroscopy

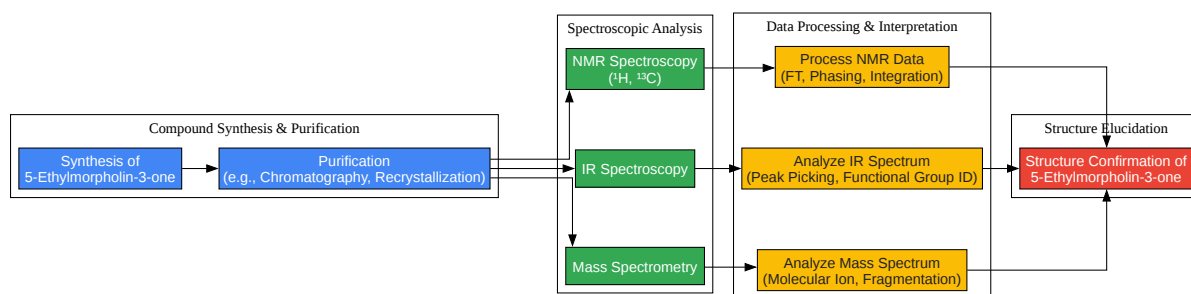
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.[3][4] For a liquid or solid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr), or the Attenuated Total Reflectance (ATR) technique can be used.[5] The spectrum is typically recorded over the range of 4000 to 400 cm^{-1} . [6] The resulting spectrum plots transmittance or absorbance versus wavenumber (cm^{-1}). [6]

Mass Spectrometry (MS)

Mass spectral data is typically acquired using a mass spectrometer with an electron ionization (EI) source.[7][8] The sample is introduced into the instrument, where it is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.[8] The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.[7][9]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **5-Ethylmorpholin-3-one**.



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General workflow for spectroscopic analysis.

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